molecular formula C9H5BrCl3N B2941388 6-Bromo-5,7-dichloroquinoline;hydrochloride CAS No. 2567502-57-0

6-Bromo-5,7-dichloroquinoline;hydrochloride

Cat. No.: B2941388
CAS No.: 2567502-57-0
M. Wt: 313.4
InChI Key: LYNOWGUFIMCVHV-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dichloroquinoline;hydrochloride is a chemical compound with the molecular formula C9H4BrCl2N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dichloroquinoline;hydrochloride typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure the safety and efficiency of the reactions. The final product is usually purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dichloroquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

6-Bromo-5,7-dichloroquinoline;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dichloroquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5,7-dichloroquinoline;hydrochloride is unique due to its specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

6-bromo-5,7-dichloroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOWGUFIMCVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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